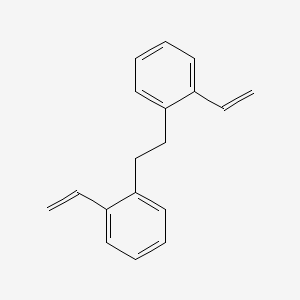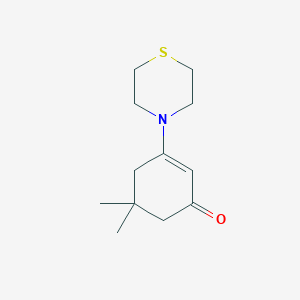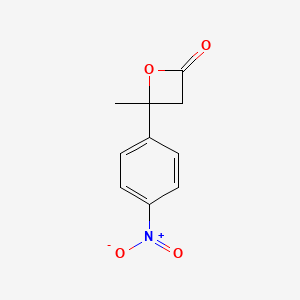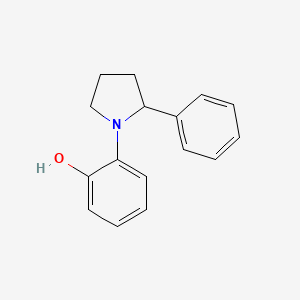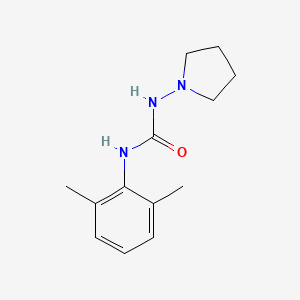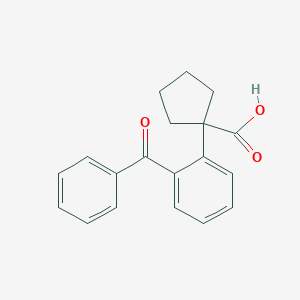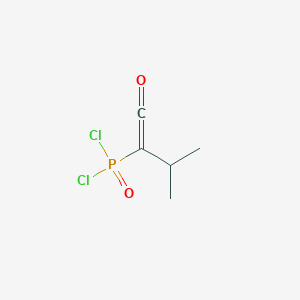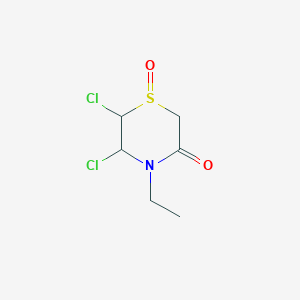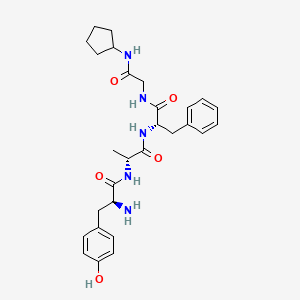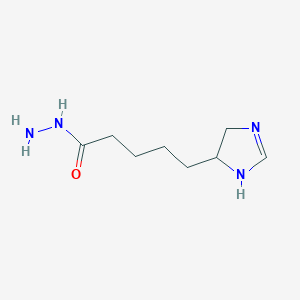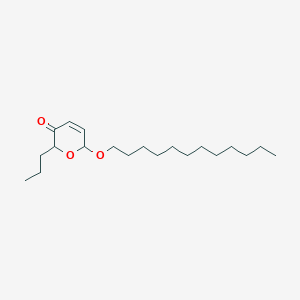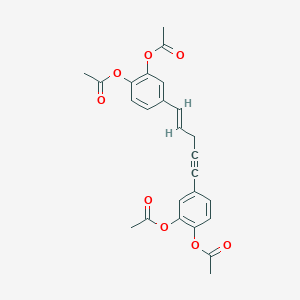
1,2-Benzenediol, 4,4'-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate typically involves multiple steps. The starting materials are often 1,2-benzenediol and a suitable alkyne derivative. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield dihydroxy derivatives.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme activity and inhibition, as well as in the development of bioactive compounds.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol:
4,4’-(1E)-1,2-Ethenediylbis[1,2-benzenediol]: This compound has a similar core structure but differs in the nature of the linking groups.
Uniqueness
1,2-Benzenediol, 4,4’-((1E)-1-penten-4-yne-1,5-diyl)bis-, tetraacetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications that require specific reactivity and functionality.
Propiedades
Número CAS |
83654-15-3 |
|---|---|
Fórmula molecular |
C25H22O8 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
[2-acetyloxy-4-[(E)-5-(3,4-diacetyloxyphenyl)pent-1-en-4-ynyl]phenyl] acetate |
InChI |
InChI=1S/C25H22O8/c1-16(26)30-22-12-10-20(14-24(22)32-18(3)28)8-6-5-7-9-21-11-13-23(31-17(2)27)25(15-21)33-19(4)29/h6,8,10-15H,5H2,1-4H3/b8-6+ |
Clave InChI |
PORSVYZKNRKHHP-SOFGYWHQSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=C/CC#CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=CCC#CC2=CC(=C(C=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


